molecular formula C13H20ClNO2 B3078382 2-Methoxy-4-methylphenyl 4-piperidinyl ether hydrochloride CAS No. 1050509-65-3

2-Methoxy-4-methylphenyl 4-piperidinyl ether hydrochloride

Cat. No. B3078382
CAS RN: 1050509-65-3
M. Wt: 257.75 g/mol
InChI Key: GEDCZYBHXDLDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-methylphenyl 4-piperidinyl ether hydrochloride is a biochemical compound used for proteomics research . It has a molecular weight of 257.76 and a molecular formula of C13H19NO2.HCl .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methylphenyl 4-piperidinyl ether hydrochloride consists of a piperidine ring attached to a methoxy-methylphenyl group . The compound’s structure can be represented as CC1=CC(=C(C=C1)OC2CCNCC2)OC.Cl .

Scientific Research Applications

Structural Studies and Synthesis

  • Structural Revision and Synthesis in Fungal Metabolites: The compound has been involved in studies like the structural revision and synthesis of novel fungal diaryl ethers. For instance, its structure was revised in the synthesis of a fungal metabolite LL-VI25α, highlighting its role in structural chemistry and organic synthesis (Cannon et al., 1971).

Metabolism and Pharmacokinetics

  • Role in Metabolite Identification: In pharmacokinetics, it's used for studying the metabolism and identification of major metabolites in drugs. For example, it played a role in the metabolite identification of HM781-36B, a new tyrosine kinase inhibitor, where its structural components were crucial in understanding drug behavior (Eunyoung Kim et al., 2013).

Medicinal Chemistry and Drug Development

  • Discovery in Selective Estrogen Receptor Modulators (SERMs): In medicinal chemistry, derivatives of this compound, such as [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride, have been synthesized and identified as novel, highly potent SERMs, suggesting its significance in the development of therapeutic agents (Palkowitz et al., 1997).

Affinity Labeling and Protein Crosslinking

  • Use in Protein Crosslinking and Affinity Labeling: The compound's derivatives are proposed as high-yield photoreagents for protein crosslinking and affinity labeling, essential in biochemical research for understanding protein interactions and functions (Jelenc et al., 1978).

Antimicrobial and Anticoccidial Activity

  • Antimicrobial and Anticoccidial Properties: Its derivatives have been synthesized and evaluated for their antimicrobial and anticoccidial activities, signifying its potential use in developing treatments against microbial and parasitic infections (Georgiadis, 1976).

Soil Science and Herbicidal Activity

  • Influence on Herbicidal Activity in Soil: In the field of agronomy and soil science, studies have explored its influence on the adsorption, mobility, and efficacy of herbicides, underscoring its importance in understanding soil-chemical interactions and impacts on herbicidal efficiency (Peter & Weber, 1985).

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylphenyl 4-piperidinyl ether hydrochloride is not specified in the available resources. It’s important to note that this compound is used for research purposes and is not intended for diagnostic or therapeutic use .

Safety and Hazards

2-Methoxy-4-methylphenyl 4-piperidinyl ether hydrochloride is intended for research use only and is not meant for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

properties

IUPAC Name

4-(2-methoxy-4-methylphenoxy)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10-3-4-12(13(9-10)15-2)16-11-5-7-14-8-6-11;/h3-4,9,11,14H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDCZYBHXDLDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylphenyl 4-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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